molecular formula C14H11BrN2O2S B3614826 4-bromo-N-[4-(cyanomethyl)phenyl]benzenesulfonamide

4-bromo-N-[4-(cyanomethyl)phenyl]benzenesulfonamide

Cat. No.: B3614826
M. Wt: 351.22 g/mol
InChI Key: XDMABRMDPMUFGI-UHFFFAOYSA-N
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Description

4-bromo-N-[4-(cyanomethyl)phenyl]benzenesulfonamide is a chemical compound that belongs to the class of benzenesulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as inhibitors of enzymes such as carbonic anhydrases. The presence of bromine and cyanomethyl groups in its structure suggests potential utility in various chemical reactions and biological activities.

Properties

IUPAC Name

4-bromo-N-[4-(cyanomethyl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2O2S/c15-12-3-7-14(8-4-12)20(18,19)17-13-5-1-11(2-6-13)9-10-16/h1-8,17H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDMABRMDPMUFGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC#N)NS(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[4-(cyanomethyl)phenyl]benzenesulfonamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with 4-(cyanomethyl)aniline. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[4-(cyanomethyl)phenyl]benzenesulfonamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Reduction: The cyanomethyl group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation: The sulfonamide group can be oxidized to sulfonic acid derivatives under strong oxidative conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted sulfonamides.

    Reduction: Formation of primary amines.

    Oxidation: Formation of sulfonic acids.

Scientific Research Applications

4-bromo-N-[4-(cyanomethyl)phenyl]benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-bromo-N-[4-(cyanomethyl)phenyl]benzenesulfonamide primarily involves the inhibition of carbonic anhydrase enzymes. The sulfonamide group binds to the zinc ion in the active site of the enzyme, blocking its activity. This inhibition disrupts the enzyme’s role in regulating pH and ion balance, leading to therapeutic effects in conditions like glaucoma and cancer .

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N-(4-methylphenyl)benzenesulfonamide
  • 4-bromo-N-(4-nitrophenyl)benzenesulfonamide
  • 4-bromo-N-(4-aminophenyl)benzenesulfonamide

Uniqueness

4-bromo-N-[4-(cyanomethyl)phenyl]benzenesulfonamide is unique due to the presence of the cyanomethyl group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This structural feature allows for specific interactions with biological targets and enables unique synthetic transformations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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